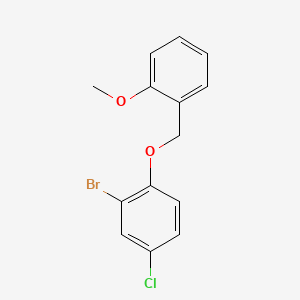
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of bromine, chlorine, and a methoxybenzyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) can be used to replace halogen atoms with nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It can be employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: This compound is similar in structure but lacks the methoxybenzyl group.
2-Chloro-4-methoxybenzyl bromide: Another related compound with a different substitution pattern.
Uniqueness
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the methoxybenzyl group. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H12BrClO2 |
|---|---|
Poids moléculaire |
327.60 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrClO2/c1-17-13-5-3-2-4-10(13)9-18-14-7-6-11(16)8-12(14)15/h2-8H,9H2,1H3 |
Clé InChI |
XADDCNLHCSSVJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


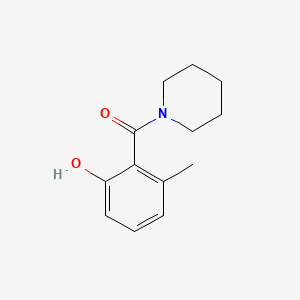
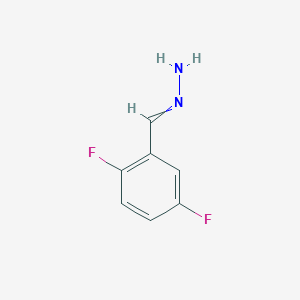
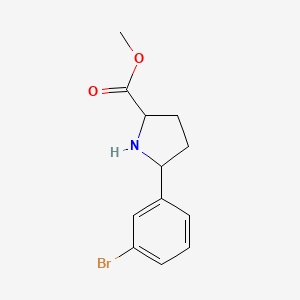
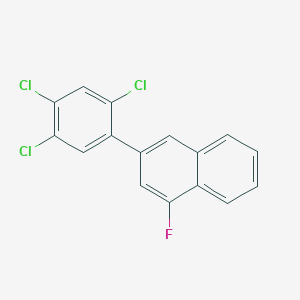
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
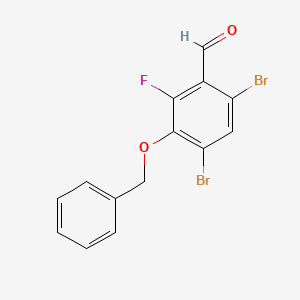
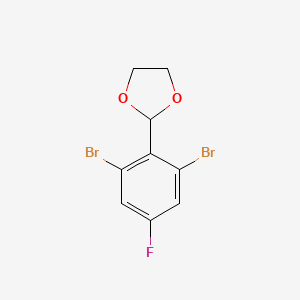
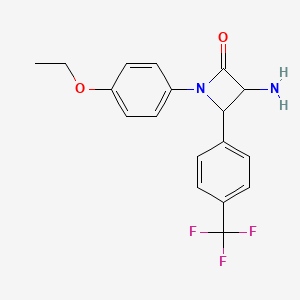

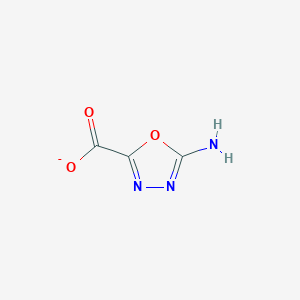
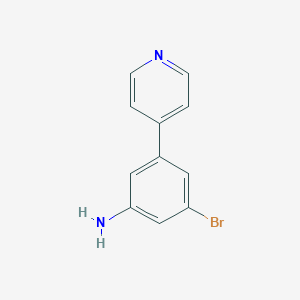

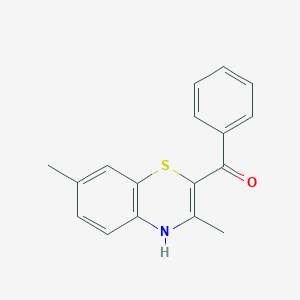
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
